|

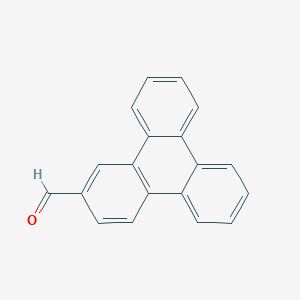

REACTION_CXSMILES

|

N#N.[CH:3]1[C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.Cl[Sn](Cl)(Cl)Cl.ClC[CH:28]([O:31]C(CCl)CCl)CCl.Cl>O.ClC1C=CC=CC=1Cl>[CH:6]1[C:7]2[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:20]=2[CH:3]=[CH:4][C:5]=1[CH:28]=[O:31]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C3=CC=CC=C3C12

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

26 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Sn](Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCl)OC(CCl)CCl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Type

|

CUSTOM

|

|

Details

|

further stirred for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

A 1 L 3-neck flask fitted with overhead mechanical stirrer

|

|

Type

|

TEMPERATURE

|

|

Details

|

The liquid was warmed until all the large chunks of solid

|

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved (80°)

|

|

Type

|

TEMPERATURE

|

|

Details

|

cooled quickly

|

|

Type

|

CUSTOM

|

|

Details

|

to give finely divided crystals

|

|

Type

|

TEMPERATURE

|

|

Details

|

After further cooling with a salt-ice bath to 5°

|

|

Type

|

CUSTOM

|

|

Details

|

was kept below 5°

|

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting suspension was warmed slowly to 40° over 2 h

|

|

Duration

|

2 h

|

|

Type

|

CUSTOM

|

|

Details

|

the early part of the reaction at 40°

|

|

Type

|

CUSTOM

|

|

Details

|

After 4 h the layers were separated

|

|

Duration

|

4 h

|

|

Type

|

FILTRATION

|

|

Details

|

the organic layer filtered

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g)

|

|

Type

|

FILTRATION

|

|

Details

|

filtered again

|

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed

|

|

Type

|

CUSTOM

|

|

Details

|

to give a crude yellow oil which

|

|

Type

|

CUSTOM

|

|

Details

|

was purified by preparative HPLC

|

|

Type

|

ADDITION

|

|

Details

|

The fractions containing the aldehyde

|

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed

|

|

Type

|

CUSTOM

|

|

Details

|

to give an oil which

|

|

Type

|

CUSTOM

|

|

Details

|

This material was used without further purification

|

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from CH2Cl2 /CH3OH

|

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=C(C=CC=2C3=CC=CC=C3C3=CC=CC=C3C12)C=O

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |